E3 Ligase Ligand 9 belongs to a class of compounds known as E3 ligase ligands. These ligands are crucial in the ubiquitin-proteasome system, where they facilitate the ubiquitination of target proteins for degradation. Specifically, E3 ligases are responsible for transferring ubiquitin from an E2 ubiquitin-conjugating enzyme to the lysine residues of substrate proteins. The ligand facilitates this process by binding to both the E3 ligase and the target protein, thereby promoting their proximity and subsequent ubiquitination .
The synthesis of E3 Ligase Ligand 9 involves several key steps that focus on creating a functionalized ligand capable of binding effectively to E3 ligases. The synthetic routes often include:
E3 Ligase Ligand 9 has a complex molecular structure characterized by:
E3 Ligase Ligand 9 participates in several chemical reactions that facilitate its function:
The mechanism of action for E3 Ligase Ligand 9 involves:
E3 Ligase Ligand 9 exhibits several notable physical and chemical properties:
E3 Ligase Ligand 9 has significant applications in various scientific fields:
The ubiquitin-proteasome system (UPS) is the primary machinery for selective intracellular protein degradation in eukaryotes. This cascade involves three key enzymes: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligating). E3 ligases confer substrate specificity, with ~600 human E3s categorized into RING, HECT, or RBR families based on their ubiquitin-transfer mechanisms [9]. Polyubiquitination (typically via K48-linked chains) marks proteins for proteasomal destruction. The diversity of E3 ligases—differing in tissue distribution, subcellular localization, and substrate recognition profiles—provides a rich resource for therapeutic exploitation [2] [9].
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules comprising:
Despite advances, current PROTACs predominantly exploit CRBN (~60%) and VHL (~35%) [6]. Limitations driving E3 diversification include:
E3 Ligase Ligand 9 (CAS: 87304-15-2) is a synthetic small molecule designed to recruit Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1/XIAP, for PROTAC development [3] [5]. Its discovery stems from efforts to expand beyond CRBN/VHL ligands. Key characteristics:
Table 1: Chemical Profile of E3 Ligase Ligand 9
Property | Value |
---|---|
Molecular Formula | C~21~H~32~N~2~O~6~ |
Molecular Weight | 408.49 g/mol |
CAS Number | 87304-15-2 |
Solubility | 10 mM in DMSO |
IUPAC Name | 2-[[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]-4-methylpentanoic acid |
Canonical SMILES | CC(C)CC@@HNC(C@@HC@HCC1=CC=CC=C1)=O |
Structurally, it features:
Table 2: Classification of E3 Ligase Ligand 9 Within the E3 Ligand Landscape
E3 Ligase | Representative Ligands | Ligand 9's Distinguishing Features |
---|---|---|
CRBN | Thalidomide, Lenalidomide | Phthalimide-based; risk of teratogenicity |
VHL | VH032, (S,R,S)-AHPC | Hydroxyproline-based; peptide-like properties |
IAP | E3 Ligase Ligand 9, LCL161 | Bestatin-derived; apoptosis modulation effects |
KLHDC2 | Tetrahydroquinoline-based probes | Diglycine degron mimics; tissue-restricted |
Compared to early IAP recruiters like bestatin (requiring >10 µM for degradation), optimized ligands like Ligand 9 enable PROTACs working at nM concentrations [1] [6]. Its carboxylic acid group (Fig 1) serves as the primary linker attachment point, facilitating conjugation to POI ligands via amide coupling or esterification [3] [5].
Fig 1: Key Functional Groups of E3 Ligase Ligand 9
[IAP-Binding Domain]-[Boc-Protected Amine] | [Linker Attachment Point: Carboxylic Acid]
This strategic design balances E3 binding affinity (via hydrophobic interactions) with synthetic flexibility for PROTAC assembly [5] [7].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6